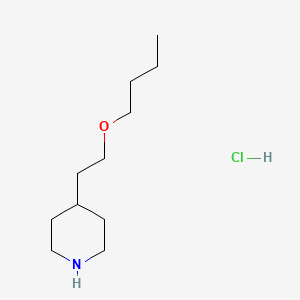

4-(2-Butoxyethyl)piperidine hydrochloride

Descripción general

Descripción

“4-(2-Butoxyethyl)piperidine hydrochloride” is an organic compound . It is primarily used in scientific experiments.

Molecular Structure Analysis

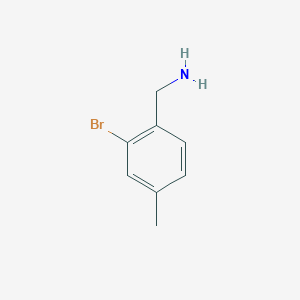

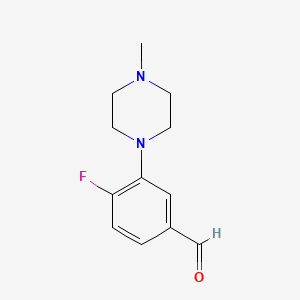

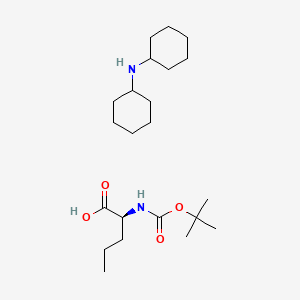

The molecular formula of “this compound” is C11H24ClNO . The average mass is 221.767 Da and the monoisotopic mass is 221.154648 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found on various chemical databases .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Alkyl-oxygen Heterolysis : Research by Casy, Beckett, and Armstrong (1961) on alkyl-oxygen heterolysis in 4-aryl and 4-heteroaryl-4-piperidinols and esters highlights the significance of reactions of carbonium ions produced from the esters, with a focus on the electronic character of the 4-aryl substituent and the role of the piperidine nitrogen atom (Casy, Beckett, & Armstrong, 1961).

Thermal Degradation Studies : Mills, Baker, and Hodge (1970) investigated the thermal degradation of 1-deoxy-1-piperidino-d-fructose, providing insights into the behavior of piperidine derivatives under thermal stress (Mills, Baker, & Hodge, 1970).

Synthesis of 4-Chloropiperidine Hydrochloride : Zhang Guan-you's work (2010) on synthesizing 4-chloropiperidine hydrochloride offers an understanding of the chemical synthesis process involving piperidin-4-one hydrochloride (Zhang Guan-you, 2010).

Pharmaceutical Applications

Antimicrobial Activities : Ovonramwen, Owolabi, and Oviawe (2019) synthesized and evaluated (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride for its antimicrobial activities, providing evidence of its potential in microbial inhibition (Ovonramwen, Owolabi, & Oviawe, 2019).

Cytotoxic and Anticancer Agents : Dimmock et al. (1998) reported the synthesis of 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related compounds, revealing their significance as a novel class of cytotoxic and anticancer agents (Dimmock et al., 1998).

Other Applications

Analytical Chemistry : Raghu, Shantha Cs, and Yogeshkumar (2018) explored the application of Bromate-Bromide mixture as a green brominating agent for determining Fexofenadine Hydrochloride in pharmaceutical dosage, an example of utilizing piperidine derivatives in analytical chemistry (Raghu, Shantha Cs, & Yogeshkumar, 2018).

Blood Platelet Aggregation Inhibitors : Grisar et al. (1976) synthesized and evaluated (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride as an inhibitor of ADP-induced aggregation of blood platelets, indicating the potential use of piperidine derivatives in cardiovascular research (Grisar et al., 1976).

Study of Feeding Behavior and Toxicity : Massicot, Thuillier, and Godfroid (1984) researched the effect of 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxyacetate) hydrochloride on feeding behavior, highlighting its impact on the satiety center and its low toxicity and lack of psychotropic activity (Massicot, Thuillier, & Godfroid, 1984).

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(2-Butoxyethyl)piperidine hydrochloride”, is an important task of modern organic chemistry .

Mecanismo De Acción

Target of Action

Piperidine derivatives have been associated with various targets, including opioid receptors and certain kinases .

Mode of Action

It is known that piperidine derivatives can act as agonists or antagonists at their target sites, leading to changes in cellular signaling .

Result of Action

Piperidine derivatives have been associated with various cellular responses, including changes in cell proliferation and apoptosis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(2-Butoxyethyl)piperidine hydrochloride. Factors such as temperature, pH, and the presence of other substances can affect its solubility, stability, and interaction with its targets .

Análisis Bioquímico

Biochemical Properties

4-(2-Butoxyethyl)piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the activation or inhibition of enzymatic activity, leading to changes in metabolic pathways. Additionally, this compound can form complexes with proteins, affecting their stability and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives, including this compound, have been shown to regulate crucial signaling pathways such as STAT-3, NF-κB, and PI3k/Aκt . These pathways are essential for cell survival, proliferation, and apoptosis. Moreover, the compound can alter gene expression patterns, leading to changes in cellular behavior and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been shown to inhibit certain enzymes involved in cancer cell proliferation . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s therapeutic potential and its role in biochemical processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including organ damage and metabolic disturbances. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential impact on metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, it can accumulate in specific tissues, affecting its localization and activity. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence cellular energy metabolism and apoptosis. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and its potential therapeutic applications.

Propiedades

IUPAC Name |

4-(2-butoxyethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO.ClH/c1-2-3-9-13-10-6-11-4-7-12-8-5-11;/h11-12H,2-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBGSHNEBGGTBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219967-64-2 | |

| Record name | Piperidine, 4-(2-butoxyethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(pyridin-4-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440684.png)

![2-Formylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1440690.png)